3-(3,5-difluoro-4-hydroxy-phenyl)-propionic acid ethyl ester
Overview
Description
3-(3,5-difluoro-4-hydroxy-phenyl)-propionic acid ethyl ester is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a difluorohydroxyphenyl group attached to a propionic acid ethyl ester moiety. Its unique structure imparts specific chemical properties that make it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-difluoro-4-hydroxy-phenyl)-propionic acid ethyl ester typically involves the reaction of 3,5-difluoro-4-hydroxybenzaldehyde with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like ethanol. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-difluoro-4-hydroxy-phenyl)-propionic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(3,5-difluoro-4-oxo-phenyl)-propionic acid ethyl ester.
Reduction: Formation of 3-(3,5-difluoro-4-hydroxy-phenyl)-propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,5-difluoro-4-hydroxy-phenyl)-propionic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,5-difluoro-4-hydroxy-phenyl)-propionic acid ethyl ester involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The difluoro groups may enhance the compound’s binding affinity and stability. The ester moiety can undergo hydrolysis to release the active acid form, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-difluoro-4-hydroxy-phenyl)-propanoic acid
- 3-(3,5-difluoro-4-hydroxy-phenyl)-2-methylpropanoate
- 1-(3,5-difluoro-4-hydroxyphenyl)ethanone
Uniqueness
3-(3,5-difluoro-4-hydroxy-phenyl)-propionic acid ethyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both difluoro and hydroxyl groups enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H12F2O3 |
---|---|
Molecular Weight |
230.21 g/mol |
IUPAC Name |
ethyl 3-(3,5-difluoro-4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C11H12F2O3/c1-2-16-10(14)4-3-7-5-8(12)11(15)9(13)6-7/h5-6,15H,2-4H2,1H3 |
InChI Key |
IJAFUGGGBHSCAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC(=C(C(=C1)F)O)F |
Origin of Product |
United States |
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